1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione
Overview
Description
1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C11H9FN2O2 and its molecular weight is 220.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as 1,4-dihydropyridines are known to act as calcium channel blockers . They are effective in conditions like angina, hypertension, myocardial infarction, and show vasodilatory and cardiac depressant effects .
Mode of Action
If we consider its similarity to 1,4-dihydropyridines, it may interact with calcium channels, restricting calcium influx . This interaction can lead to vasodilation and reduced cardiac contractility.
Pharmacokinetics
Similar compounds such as 1,4-dihydropyridines are known to be rapidly and extensively metabolized . The metabolism of these compounds is mainly mediated by CYP3A4 and CYP2D6 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione. For instance, pH and temperature can substantially accelerate the degradation of similar compounds . Therefore, these factors might also influence the stability and efficacy of this compound.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1H-pyrazine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(15)11(14)16/h1-6H,7H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNUPTNRXKSOLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CNC(=O)C2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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